

The Chloronitropyrazole Scaffold: Precision Engineering in Medicinal Chemistry

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Compound of Interest

Compound Name: *5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole*

CAS No.: 13551-75-2

Cat. No.: B3014832

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Executive Summary: The Electronic Push-Pull

In the high-stakes arena of fragment-based drug discovery (FBDD), the pyrazole ring serves as a privileged scaffold, underpinning blockbusters like Celecoxib and Ruxolitinib. However, the specific subclass of chloronitropyrazoles represents a more aggressive, chemically distinct tactical unit.

The synergy between the chloro group (lipophilic, electron-withdrawing, metabolic blocker) and the nitro group (strongly electron-withdrawing, hydrogen bond acceptor, synthetic handle) creates a unique electronic environment. This "push-pull" system lowers the pKa of the pyrazole NH, modulates the acidity of adjacent protons, and enables specific interactions within hydrophobic pockets of enzymes, particularly kinases and bacterial synthases.

This guide dissects the utility of chloronitropyrazole derivatives, moving from their synthesis and regiochemical control to their application as potent kinase inhibitors and antimicrobial agents.[1]

Chemical Architecture & Synthesis Strategies

The synthesis of chloronitropyrazoles is non-trivial due to tautomerism and regioselectivity issues. The position of the nitro and chloro substituents dictates the reactivity profile.

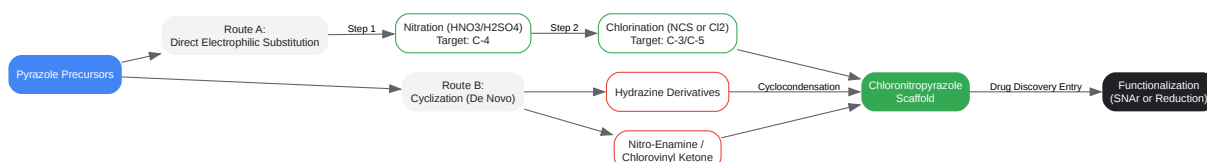
The Regioselectivity Challenge

When functionalizing the pyrazole ring, N-alkylation often yields a mixture of isomers (e.g., 1,3- vs. 1,5-substituted products). The presence of a nitro group at C-4 significantly deactivates the ring towards further electrophilic substitution, while a chlorine at C-3 or C-5 can serve as a leaving group for nucleophilic aromatic substitution (

), a rare but valuable trait in 5-membered heterocycles.

Synthetic Pathways Visualization

The following diagram outlines the primary synthetic routes to access the core 4-chloro-3-nitropyrazole and 3-chloro-4-nitropyrazole scaffolds.



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Figure 1: Divergent synthetic pathways for accessing chloronitropyrazole scaffolds. Route A utilizes sequential functionalization, while Route B employs cyclization for better regiocontrol.

Pharmacological Applications[1][3][4][5][6][7][8][9][10]

Oncology: The Kinase Inhibitor "Warhead"

In kinase drug discovery, the pyrazole nitrogen often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

- **The Nitro Role:** Often acts as a "masked" amine. It is reduced to an amino group () late in synthesis to form urea or amide linkers that reach into the "back pocket" of the kinase (e.g., VEGFR, BCR-Abl).
- **The Chloro Role:** Fills small hydrophobic pockets (Gatekeeper residues) and prevents oxidative metabolism at the carbon site.

Case Study: 4-chloro-3-nitropyrazole derivatives Recent studies have highlighted derivatives targeting EGFR and CDK2. The electron-withdrawing nature of the scaffold increases the acidity of the NH, strengthening the H-bond donor capability to the kinase hinge.

Antimicrobial & Antifungal Activity

The 3-chloro-4-nitropyrazole moiety has shown efficacy against *M. tuberculosis* and *C. albicans*.

- **Mechanism:** Disruption of cell wall biosynthesis enzymes. The lipophilicity of the chlorine atom aids in penetrating the mycobacterial waxy cell wall.
- **Data Summary:**

Compound Class	Target Organism	MIC Range (g/mL)	Mechanism Insight
N-alkyl-3-chloro-4-nitropyrazoles	<i>S. aureus</i> (MRSA)	4 - 16	Membrane depolarization
Pyrazolo[1,5-d][1,2,4]triazines	<i>E. coli</i>	8 - 32	Gyrase inhibition (putative)
3-(4-chlorophenyl)-4-nitropyrazoles	<i>C. albicans</i>	2 - 8	Ergosterol synthesis interference
Reference Standard (Ciprofloxacin)	<i>E. coli</i>	0.01 - 1	DNA Gyrase inhibition

Table 1: Comparative antimicrobial potency of chloronitropyrazole derivatives vs. standard antibiotics.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-3-Nitropyrazole

Rationale: This protocol avoids the use of explosive diazonium intermediates often found in older literature.

Reagents: Pyrazole, Nitric Acid (fuming), Acetic Anhydride, N-Chlorosuccinimide (NCS).

- Nitration:
 - Dissolve pyrazole (10 mmol) in acetic anhydride (5 mL) at 0°C.
 - Dropwise add fuming (1.1 eq). Maintain temp < 10°C.
 - Stir for 2h. Pour into ice water. Precipitate is 4-nitropyrazole.[2]
 - Note: Nitration occurs at C-4 due to electronic stabilization.
- Chlorination (The Challenge):
 - Direct chlorination of 4-nitropyrazole is difficult due to ring deactivation.
 - Alternative Route: Start with 3-aminopyrazole.
 - Sandmeyer-like Reaction: Diazotize 3-amino-4-nitropyrazole (generated via nitration of 3-aminopyrazole) using
followed by
.
 - Yield: Typically 40-60%.
- Purification:

- Recrystallize from Ethanol/Water (1:1).

- Validation:

 - NMR (DMSO-

 -) shows a downfield shift of the remaining ring proton due to the nitro group.

Protocol B: Nitro-Reduction to Aniline (The "Gateway" Step)

Rationale: Converting the nitro group to an amine allows for the attachment of "tail" groups necessary for high-affinity kinase binding.

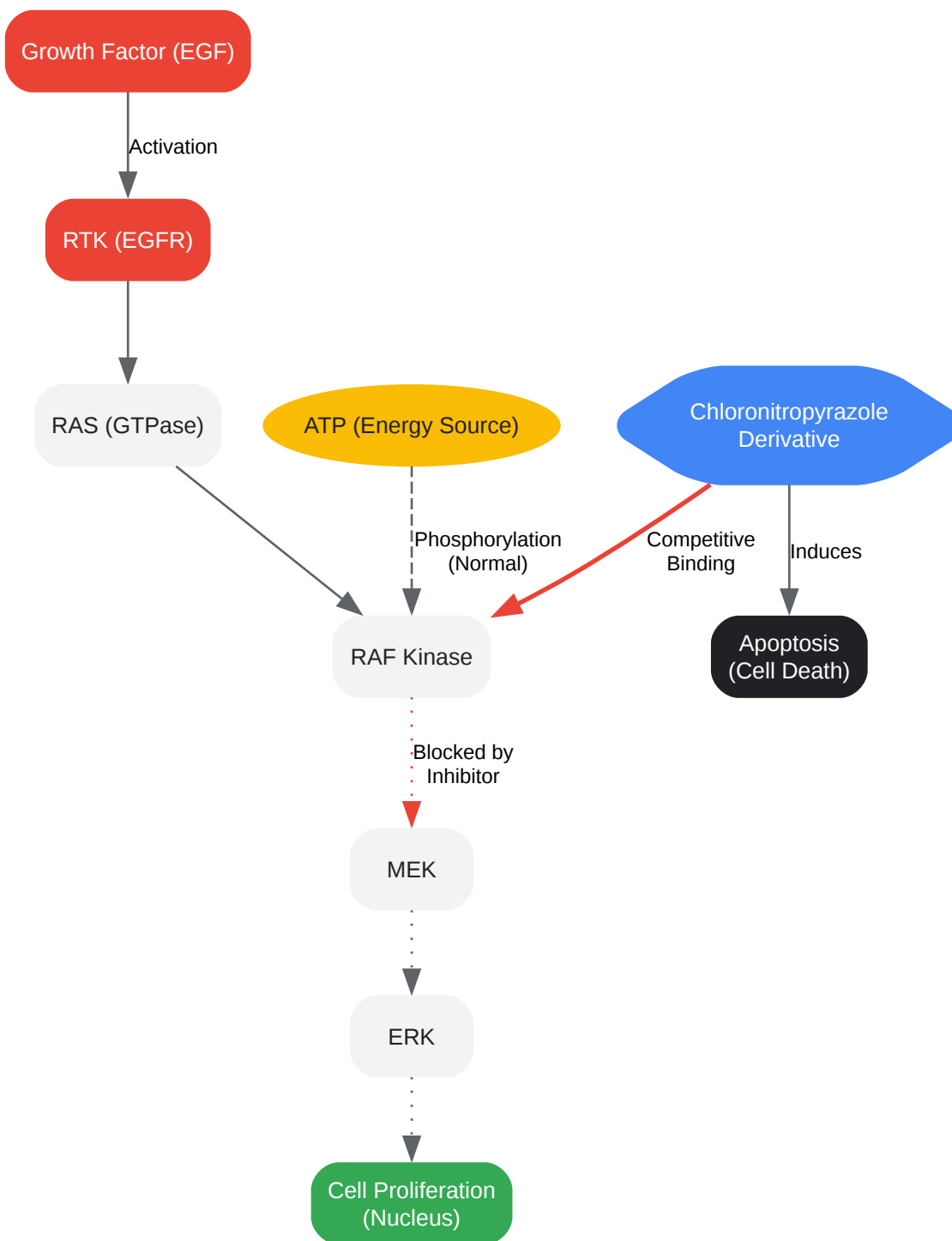
- Setup: Dissolve chloronitropyrazole derivative (1 mmol) in Ethanol (10 mL).
- Catalyst: Add

(5 eq). Avoid Pd/H₂ if the Chlorine is labile, as hydrodehalogenation may occur.
- Reflux: Heat to 70°C for 3 hours. Monitor via TLC (Product will be more polar/fluorescent).
- Workup: Neutralize with saturated

. Extract with Ethyl Acetate.[2]
- Result: 4-chloro-3-aminopyrazole (ready for amide coupling).

Signaling Pathway: Kinase Inhibition Mechanism

The following diagram illustrates how a functionalized chloropyrazole derivative interrupts cancer cell signaling (e.g., the RAS/RAF/MEK/ERK pathway) by competing with ATP.



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Figure 2: Mechanism of Action. The chloronitropyrazole derivative competitively binds to the ATP pocket of the RAF kinase, halting the phosphorylation cascade and inducing apoptosis.

Safety & Toxicology: The "Nitro" Liability

While potent, the nitro group introduces specific toxicity risks that must be screened early.

- Mutagenicity: Nitroaromatics are often Ames positive. The nitro group can be enzymatically reduced to hydroxylamines, which react with DNA.
 - Mitigation: Use the nitro group only as a synthetic precursor (reduce to amine) or ensure the final molecule has steric bulk preventing nitro-reductase access.
- Energetic Instability: Low molecular weight nitropyrazoles (e.g., 3-methyl-4-nitropyrazole) are potential energetic materials (explosives).
 - Protocol: Never heat neat nitropyrazoles above 100°C without DSC (Differential Scanning Calorimetry) testing.

References

- Synthesis of Pyrazole Derivatives from 1,1-Dimethylhydrazine and Chlorovinyl Ketones. Russian Journal of Organic Chemistry.
- Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
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